molecular formula C7H4F3NO2 B3089553 4-Hydroxy-6-(trifluoromethyl)nicotinaldehyde CAS No. 1196146-48-1

4-Hydroxy-6-(trifluoromethyl)nicotinaldehyde

Cat. No. B3089553
CAS RN: 1196146-48-1
M. Wt: 191.11 g/mol
InChI Key: ZHHAIRYRDHGPBE-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H4F3NO2 . It has a molecular weight of 191.11 g/mol . This compound is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6-(trifluoromethyl)nicotinaldehyde consists of a nicotinaldehyde core with a hydroxy group at the 4th position and a trifluoromethyl group at the 6th position . The InChI key for this compound is QCVVDMURRBDYJA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Hydroxy-6-(trifluoromethyl)nicotinaldehyde is a solid at room temperature . It has a predicted boiling point of 250.0±40.0 °C and a predicted density of 1.576±0.06 g/cm3 .

Scientific Research Applications

Hydroxy Compounds and Environmental Applications

Environmental Remediation : Hydroxyapatite, a compound similar in its hydroxy component, has been recognized for its role in treating air, water, and soil pollution. Its adsorption capacities, ion-exchange capability, and good thermal stability make it a valuable resource for environmental management (Ibrahim et al., 2020).

Pharmacological Insights

Antioxidant Properties : The study of hydroxycinnamic acids, which share the hydroxy functional group, has highlighted their significant biological properties, including antioxidant activities. These studies provide insights into the structure-activity relationships that could be relevant for understanding the functionality of similar hydroxy compounds (Razzaghi-Asl et al., 2013).

Materials Science and Catalysis

Catalytic Applications : Fluoroalkylation reactions, particularly in aqueous media, have shown the importance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and materials science. This research area, related to fluoroalkylated compounds like 4-Hydroxy-6-(trifluoromethyl)nicotinaldehyde, underscores the evolving methods for incorporating fluorinated groups into target molecules in an environmentally friendly manner (Song et al., 2018).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

4-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)6-1-5(13)4(3-12)2-11-6/h1-3H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHAIRYRDHGPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211581
Record name 4-Hydroxy-6-(trifluoromethyl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-(trifluoromethyl)nicotinaldehyde

CAS RN

1196146-48-1
Record name 4-Hydroxy-6-(trifluoromethyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196146-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-6-(trifluoromethyl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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